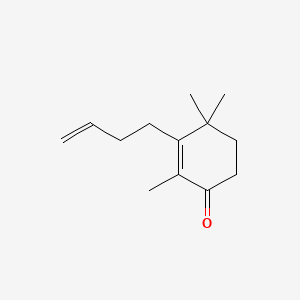

3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one

Description

3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one (CAS: 67401-27-8) is a cyclic enone derivative with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol. It features a cyclohexenone core substituted with a 3-butenyl group at position 3 and methyl groups at positions 2, 4, and 2. Its structural complexity and stereochemical features make it a subject of interest in organic synthesis and structure-activity relationship studies.

Properties

CAS No. |

67401-27-8 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-but-3-enyl-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O/c1-5-6-7-11-10(2)12(14)8-9-13(11,3)4/h5H,1,6-9H2,2-4H3 |

InChI Key |

CZQIKCBGQZBANA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one typically involves the alkylation of a cyclohexene derivative with a butenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexene, followed by the addition of the butenyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The butenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

a. (Z)-3-(2-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one

This positional isomer differs in the placement of the butenyl group (2-butenyl vs. 3-butenyl). The stereochemistry (Z-configuration) and substituent position influence its reactivity and physical properties. For instance, the (Z)-isomer (CAS: 67401-25-6) has distinct spectroscopic signatures and may exhibit different stability in cyclization reactions compared to the 3-butenyl analogue .

b. 4-Oxoretinol (CAS: 62702-55-0) A retinoid metabolite containing a similar cyclohexenone moiety but with a polyene side chain and hydroxyl group. The extended conjugation in 4-oxoretinol enhances its polarity (logP = 4.03) and biological activity, particularly in cell differentiation and transcriptional activation, unlike the simpler alkyl-substituted target compound .

c. β-Ionone Derivatives (e.g., 3-Buten-2-one,4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3Z)) These compounds share the cyclohexenone core but feature a methyl-substituted cyclohexene ring. β-Ionone derivatives are notable for their floral and fruity odors, making them valuable in fragrances. The target compound lacks the aromatic substituents of β-ionone, resulting in lower volatility and distinct sensory properties .

Physicochemical Properties

| Property | 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one | (Z)-3-(2-Butenyl)-2,4,4-trimethyl isomer | β-Ionone (CAS: 79-77-6) |

|---|---|---|---|

| Molecular Weight (g/mol) | 192.30 | 192.30 | 192.30 |

| logP (Predicted) | ~3.5 (hydrophobic) | ~3.5 | 3.8 |

| Boiling Point (°C) | Not reported | Not reported | 266–268 |

| Key Functional Groups | Enone, 3-butenyl, methyl groups | Enone, 2-butenyl (Z-configuration) | Enone, β-cyclic ketone |

| Bioactivity | Synthetic intermediate | Limited data | Flavorant, antioxidant |

Notes:

- The target compound’s hydrophobicity (logP ~3.5) suggests moderate membrane permeability, comparable to β-ionone.

- Lack of hydroxyl or aromatic groups distinguishes it from bioactive derivatives like 4-oxoretinol .

Biological Activity

3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antioxidant properties, effects on cholinesterase enzymes, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one is . Its structure features a cyclohexene ring with multiple substituents that contribute to its reactivity and biological interactions.

1. Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies have indicated that compounds similar to 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one exhibit significant free radical scavenging activity.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one | TBD | TBD |

| Cinnamic Acid Derivatives | 68.73 | 6.29 |

This table illustrates the comparative antioxidant activities of related compounds, suggesting that 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one may possess similar or enhanced properties.

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is of particular interest.

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one | TBD | TBD | TBD |

| Eserine | 100 | 100 | 0.01 |

Preliminary studies suggest that 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one may exhibit competitive inhibition against these enzymes, although specific IC50 values are yet to be determined.

Case Studies and Research Findings

Recent research has focused on the synthesis of derivatives of compounds related to 3-(3-butenyl)-2,4,4-trimethylcyclohex-2-en-1-one. For instance:

- Study on Cinnamic Acid Derivatives : This study demonstrated that certain derivatives exhibited potent AChE and BChE inhibitory activities with IC50 values ranging from to . The structure-activity relationship suggests that modifications in the compound's structure could enhance its biological efficacy.

Q & A

Q. What are the established synthetic routes for 3-(3-Butenyl)-2,4,4-trimethylcyclohex-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via propargylic alcohol intermediates. A key method involves the partial reduction of allenyl phosphonates using aluminum isopropoxide in dichloromethane and acetone under moisture-free conditions . Optimization includes controlling stoichiometry (e.g., 1:2.3 molar ratio of diol to aluminum isopropoxide) and inert atmosphere protocols to prevent hydrolysis. Alternate routes employ ethynylmagnesium chloride in tetrahydrofuran for regioselective Grignard additions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For structural confirmation, - and -NMR can resolve substituent positions on the cyclohexenone ring, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Isomeric mixtures require additional techniques like NOE NMR or chiral chromatography to distinguish stereoisomers .

Q. How should hygroscopic reagents be handled during synthesis?

Aluminum isopropoxide, a moisture-sensitive reagent, requires strict anhydrous conditions. Use Schlenk lines or nitrogen-purged reaction flasks, as described in Example IV of Patent US20180155331, which employs reflux condensers with drying tubes to exclude atmospheric moisture .

Q. What purification methods are recommended post-synthesis?

Column chromatography with silica gel (using gradients of ethyl acetate/hexane) effectively isolates the product. HPLC-grade solvents minimize impurities, and recrystallization from acetone/dichloromethane mixtures improves purity, as demonstrated in Example IV .

Advanced Research Questions

Q. How can contradictions in spectral data arising from isomeric forms be resolved?

Isomeric mixtures (e.g., E/Z configurations) may cause overlapping NMR signals. Use dynamic NMR experiments at variable temperatures or 2D-COSY/NOESY to resolve coupling patterns. Computational modeling (e.g., density functional theory) predicts chemical shifts for comparison with experimental data, reducing ambiguity .

Q. What computational methods predict the compound’s reactivity and stability?

Molecular dynamics simulations (e.g., using Discovery Studio) model steric effects and electronic environments. For example, the cyclohexenone ring’s conjugation with the butenyl group lowers LUMO energy, favoring nucleophilic attacks at the α,β-unsaturated ketone site .

Q. What mechanistic insights exist for its formation via propargylic alcohol intermediates?

The propargylic alcohol intermediate undergoes Meyer-Schuster rearrangement under acidic conditions, forming the α,β-unsaturated ketone. Kinetic studies using deuterated solvents reveal a six-membered transition state involving aluminum coordination, as proposed in Example VI .

Q. How can regioselective functionalization of the cyclohexenone ring be achieved?

Grignard reagents (e.g., ethynylmagnesium chloride) selectively attack the less hindered carbonyl position. Steric maps derived from X-ray crystallography (e.g., Acta Cryst. E data) guide modifications at the 3-butenyl substituent without disrupting the trimethylcyclohexenone core .

Q. What strategies address contradictions in reaction thermochemistry data?

Calorimetric measurements (e.g., DSC) validate theoretical ΔrH° values. Discrepancies between computed and experimental enthalpies (e.g., from NIST WebBook) may arise from solvent effects, which are corrected using continuum solvation models in software like Gaussian .

Q. How does stereoelectronic effects influence its reactivity in Diels-Alder reactions?

The electron-deficient cyclohexenone acts as a dienophile. Frontier Molecular Orbital (FMO) analysis shows that the conjugated butenyl group enhances electrophilicity, favoring cycloaddition with electron-rich dienes. Solvent polarity (e.g., acetone vs. THF) modulates reaction rates, as shown in thermochemical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.